DL-Alanine-2,3,3,3-d4
Overview
Description
DL-Alanine-2,3,3,3-d4 is a deuterated compound that is alanine in which each of the four hydrogens attached to carbon atoms have been replaced by deuterium . It is an alanine and a deuterated compound .
Molecular Structure Analysis
DL-Alanine-2,3,3,3-d4 has a molecular formula of CHDNO . Its monoisotopic mass is 93.072784 Da . The InChI string is1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D
. Physical And Chemical Properties Analysis
DL-Alanine-2,3,3,3-d4 has a density of 1.2±0.1 g/cm3, a boiling point of 212.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . It has a polar surface area of 63 Å2 and a molar volume of 76.7±3.0 cm3 .Scientific Research Applications
Application in Material Science
- Specific Scientific Field: Material Science .
- Summary of the Application: DL-Alanine-2,3,3,3-d4 is used as a fuel in the auto-combustion synthesis of magnesium ferrite (MgFe2O4) nanoparticles .
- Methods of Application: The auto-combustion method is used to prepare MgFe2O4 nano-powders. This method depends on the fuel/nitrate ratio and reaction temperature. DL-Alanine-2,3,3,3-d4 is used as the fuel in this process .
- Results or Outcomes: The use of DL-Alanine-2,3,3,3-d4 as a fuel results in MgFe2O4 nano-powders with improved magnetic properties. Annealing the as-prepared powders in the range (600–1200 °C) increases the crystallite size from 35 to 46 nm, and increases saturation magnetization to 36 emu/g with low coercivity of 33 Oe .
Application in Biomolecular NMR, Metabolism, Metabolomics, Proteomics
- Specific Scientific Field: Biomolecular NMR, Metabolism, Metabolomics, Proteomics .
- Summary of the Application: DL-Alanine-2,3,3,3-d4 is used in these fields, but the specific applications are not detailed in the sources .
- Methods of Application: The specific methods of application are not detailed in the sources .
- Results or Outcomes: The specific results or outcomes are not detailed in the sources .
Safety And Hazards
properties
IUPAC Name |
2-amino-2,3,3,3-tetradeuteriopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-MZCSYVLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583937 | |
Record name | (2,3,3,3-~2~H_4_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Alanine-2,3,3,3-d4 | |
CAS RN |
53795-92-9 | |
Record name | (2,3,3,3-~2~H_4_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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